
(3R)-3-methylpyrrolidin-3-ol
Overview
Description
(3R)-3-methylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. For example, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can react with the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine to form the desired product . The reaction conditions typically involve the use of lithium aluminum hydride (LAH) and catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques such as chemical vapor deposition or molten salt electrolysis, depending on the specific requirements and desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methylpyrrolidin-3-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
(3R)-3-methylpyrrolidin-3-ol is characterized by a pyrrolidine ring with a hydroxyl group and a methyl group at the 3-position, making it a valuable chiral building block in organic synthesis. Its molecular formula is and it has a molecular weight of 101.15 g/mol.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly as an antagonist of M3 muscarinic receptors. These receptors are involved in various physiological processes, making this compound relevant for treating conditions such as:
- Respiratory Disorders : Chronic obstructive pulmonary disease (COPD), asthma, and bronchitis.
- Gastrointestinal Disorders : Irritable bowel syndrome and spastic colitis.
- Urological Disorders : Urinary incontinence and overactive bladder .
Case Study : A study demonstrated that derivatives of this compound exhibited high affinity for M3 receptors, indicating their potential use in developing new medications for the aforementioned conditions .
Organic Synthesis
The compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that can be tailored for specific applications.
Applications :
- Synthesis of Pharmaceuticals : Used to create biologically active compounds with specific configurations.
- Ligands in Biochemical Assays : Acts as a ligand in studies examining enzyme mechanisms.
Material Science
This compound is utilized in the production of materials with specific properties, including polymers and coatings. Its hydroxyl group allows for interactions that can enhance the performance characteristics of materials.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of (3R)-3-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in hydrogen bonding and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
- (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine
Uniqueness
(3R)-3-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain applications .
Biological Activity
(3R)-3-methylpyrrolidin-3-ol is a chiral compound with significant biological activity and potential applications in various fields, including medicinal chemistry and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine structure, which includes a hydroxyl group at the 3-position. This configuration enhances its solubility and reactivity, making it a valuable compound in organic synthesis and biological studies.
Property | Description |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 99.15 g/mol |
Functional Groups | Hydroxyl (-OH), Amino (-NH) |
Stereochemistry | (3R) configuration |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, influencing enzyme activity and receptor interactions. It has been shown to act as an enzyme inhibitor or modulator, affecting several biochemical pathways.
Biological Activities
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating neurotransmitter systems.
- Enzyme Interaction : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in metabolic disorders.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activities, which could help in reducing oxidative stress in cellular environments .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved modulation of the Bcl-2 family proteins, enhancing cell survival pathways .
- Enzyme Inhibition Study : Another research effort focused on the compound's role as an inhibitor of acetylcholinesterase (AChE). Results indicated a significant reduction in AChE activity, suggesting potential applications in Alzheimer's disease treatment .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2S,4S)-2-amino-4-methylpentanedioic acid | Contains carboxylic acids | Exhibits distinct metabolic pathways |
4-Amino-piperidine | Contains a piperidine ring | Different biological activities due to structural flexibility |
1-Amino-2-methylpyrrolidine | Lacks hydroxyl group | Primarily used as an intermediate in synthesis |
Properties
IUPAC Name |
(3R)-3-methylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDVRCFTYQLOE-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392338-65-7 | |
Record name | (3R)-3-Methylpyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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